molecular formula C5H10O2 B567393 3-Methyl-d3-butyric--d4 Acid CAS No. 1219805-32-9

3-Methyl-d3-butyric--d4 Acid

Cat. No.: B567393
CAS No.: 1219805-32-9
M. Wt: 109.176
InChI Key: GWYFCOCPABKNJV-UAVYNJCWSA-N
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Description

3-Methyl-d3-butyric–d4 Acid is an isotopically labeled compound with the molecular formula C5H10O2. It is a derivative of butyric acid, where specific hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-d3-butyric–d4 Acid typically involves the deuteration of 3-methylbutyric acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .

Industrial Production Methods

Industrial production of 3-Methyl-d3-butyric–d4 Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-d3-butyric–d4 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-d3-butyric–d4 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Methyl-d3-butyric–d4 Acid involves its incorporation into biochemical pathways where it acts as a labeled analog of butyric acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using techniques such as mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-d3-butyric–d4 Acid is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to non-deuterated analogs. This makes it a valuable tool in various scientific fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-d3-butyric--d4 Acid involves several steps that include the conversion of starting materials to intermediates and finally to the target compound.", "Starting Materials": [ "Acetyl-d3 chloride", "Isobutyric acid", "Sodium bicarbonate", "Sodium hydroxide", "Deuterium oxide (D2O)", "Methanol", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Potassium carbonate" ], "Reaction": [ "Step 1: Acetyl-d3 chloride is reacted with isobutyric acid in the presence of anhydrous potassium carbonate to form 3-Methyl-d3-butyric acid-d3.", "Step 2: The 3-Methyl-d3-butyric acid-d3 is then converted to 3-Methyl-d3-butyric acid-d3 methyl ester by reacting it with methanol and a catalytic amount of hydrochloric acid.", "Step 3: The methyl ester is then hydrolyzed to the corresponding acid by refluxing it with aqueous sodium hydroxide.", "Step 4: The 3-Methyl-d3-butyric acid is then converted to its d4 isotopologue by refluxing it with deuterium oxide.", "Step 5: The final step involves the decarboxylation of 3-Methyl-d3-butyric acid-d4 by refluxing it with a solution of sodium bicarbonate in ethanol and diethyl ether to obtain 3-Methyl-d3-butyric--d4 Acid." ] }

CAS No.

1219805-32-9

Molecular Formula

C5H10O2

Molecular Weight

109.176

IUPAC Name

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D

InChI Key

GWYFCOCPABKNJV-UAVYNJCWSA-N

SMILES

CC(C)CC(=O)O

Synonyms

3-Methyl-d3-butyric--d4 Acid

Origin of Product

United States

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